

# Introduction: Understanding Tributylstannanecarbonitrile (Bu<sub>3</sub>SnCN)

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## Compound of Interest

Compound Name: Tributylstannanecarbonitrile

CAS No.: 2179-92-2

Cat. No.: B1595466

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**Tributylstannanecarbonitrile**, also known as tributyltin cyanide (Bu<sub>3</sub>SnCN), is an organotin compound with the molecular formula C<sub>13</sub>H<sub>27</sub>NSn.[1] It presents as a white crystalline solid with a melting point of 105-107 °C.[2][3] The molecule features a central tin (Sn) atom covalently bonded to three n-butyl groups and a nitrile (-C≡N) functional group.[4] This structure, particularly the polar and reactive Sn-CN bond, makes it a valuable reagent in organic synthesis, primarily for the cyanation of halides and the addition to aldehydes.[3]

The reactivity and utility of Bu<sub>3</sub>SnCN are governed by the electronic properties of its constituent parts. The butyl groups are electron-donating, increasing the nucleophilicity of the tin center, while the cyano group is a potent electron-withdrawing group.[4] This electronic balance dictates its role in various chemical transformations.

It is imperative to begin any discussion of organotin compounds with a strong emphasis on safety. Tributyltin derivatives are classified as highly toxic and can be hazardous via inhalation, ingestion, and dermal contact.[1][5][6] They are known to affect the central nervous and immune systems.[6][7] Therefore, all handling must be conducted within a certified fume hood, using appropriate personal protective equipment (PPE), including double gloves, safety

goggles, and a lab coat.[7][8] Due to their sensitivity to air and moisture, these reagents are often handled under an inert atmosphere.[7][8]

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize and validate the structure and purity of **Tributylstannanecarbonitrile**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of **Tributylstannanecarbonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of  $\text{Bu}_3\text{SnCN}$  in solution. A comprehensive analysis involves acquiring  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  NMR spectra. The presence of magnetically active tin isotopes ( $^{117}\text{Sn}$ ,  $I=1/2$ , 7.68% abundance;  $^{119}\text{Sn}$ ,  $I=1/2$ , 8.59% abundance) provides additional structural information through spin-spin coupling, often observed as "satellites" flanking the primary peaks in  $^1\text{H}$  and  $^{13}\text{C}$  spectra.[9]

### Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 10-20 mg of  $\text{Bu}_3\text{SnCN}$  in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ). Chloroform-d ( $\text{CDCl}_3$ ) is a common choice.
- **Internal Standard:** Modern spectrometers can lock on the residual solvent signal (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR;  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR).[10] Tetramethylsilane (TMS) can be used as an internal standard ( $\delta = 0.00$  ppm) if absolute referencing is required.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  nuclei.
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the lower natural abundance of  $^{13}\text{C}$  and its longer relaxation times, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.

- $^{119}\text{Sn}$  NMR Acquisition: Acquire a proton-decoupled  $^{119}\text{Sn}$  spectrum. Tetramethyltin ( $\text{SnMe}_4$ ) is the common external reference ( $\delta = 0.00$  ppm).[9] Due to the wide chemical shift range of tin, ensure the spectral width is adequate ( $\sim 5000$  ppm).[9] Sensitivity can be enhanced using techniques like DEPT or INEPT.[9]

## $^1\text{H}$ NMR Spectral Data Interpretation

The  $^1\text{H}$  NMR spectrum is characterized by four distinct signals corresponding to the protons of the three equivalent n-butyl chains.

| Proton Assignment  | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | J-Coupling (Hz)               |
|--|--|---------------|-------------|-------------------------------|
| Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ( $\alpha$ ) | 1.1 - 1.3                                  | Triplet (t)   | 6H          | $^3J(\text{H,H}) \approx 7-8$ |
| Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ( $\beta$ )  | 1.5 - 1.7                                  | Multiplet (m) | 6H          |                               |
| Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ( $\gamma$ ) | 1.3 - 1.5                                  | Sextet        | 6H          | $^3J(\text{H,H}) \approx 7-8$ |
| Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ( $\delta$ ) | 0.8 - 1.0                                  | Triplet (t)   | 9H          | $^3J(\text{H,H}) \approx 7-8$ |

Causality Behind Assignments: The protons on the  $\alpha$ -carbon, being closest to the electropositive tin atom, are deshielded relative to a simple alkane but are still in the aliphatic region. The signals become progressively more shielded moving down the chain ( $\beta$ ,  $\gamma$ ,  $\delta$ ). The terminal methyl group ( $\delta$ ) is the most shielded and appears furthest upfield. The observed multiplicities are due to proton-proton coupling with adjacent methylene groups. Tin satellite peaks, resulting from coupling to  $^{117}\text{Sn}$  and  $^{119}\text{Sn}$ , are expected for the  $\alpha$ -protons with a typical  $^2J(^{119}\text{Sn}, ^1\text{H})$  coupling constant of approximately 50 Hz.[11]

## $^{13}\text{C}$ NMR Spectral Data Interpretation

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show five signals: four for the butyl chains and one for the nitrile carbon.

| Carbon Assignment  | Predicted Chemical Shift ( $\delta$ , ppm) | Key Features  |
|--|--|---|
| CN   | 120 - 125                                  | Quaternary, low intensity                             |
| Sn-CH <sub>2</sub> - ( $\alpha$ )  | 15 - 20                                    | Strong $^1J(^{119}\text{Sn}, ^{13}\text{C})$ coupling |
| Sn-CH <sub>2</sub> -CH <sub>2</sub> - ( $\beta$ )                                  | 28 - 30                                    |   |
| Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - ( $\gamma$ )                | 26 - 28                                    |   |
| Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ( $\delta$ ) | 13 - 14                                    |   |

Causality Behind Assignments: The chemical shifts are typical for aliphatic carbons.[12] The nitrile carbon appears significantly downfield due to its sp hybridization and the electronegativity of the nitrogen atom.[13] The  $\alpha$ -carbon signal will be split into a doublet by the tin nucleus, with a large one-bond coupling constant,  $^1J(^{119}\text{Sn}, ^{13}\text{C})$ , which is highly sensitive to the geometry and coordination at the tin center.[14]

## $^{119}\text{Sn}$ NMR Spectral Data Interpretation

The  $^{119}\text{Sn}$  NMR spectrum provides direct insight into the electronic environment of the tin atom.

| Nucleus           | Predicted Chemical Shift ( $\delta$ , ppm) | Rationale   |
|-------------------|--|---|
| $^{119}\text{Sn}$ | -40 to -80                                 | Consistent with four-coordinate (tetraorganotin) species. |

Causality Behind Assignment: The chemical shift of  $^{119}\text{Sn}$  is highly dependent on the coordination number of the tin atom. Four-coordinate organotin compounds typically resonate in the range of +200 to -60 ppm.[14] The specific shift for  $\text{Bu}_3\text{SnCN}$  is influenced by the electronegativity of the nitrile group and solvent effects. The observed shift confirms the tetrahedral geometry around the tin atom in non-coordinating solvents.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the nitrile group.

## Experimental Protocol: IR Analysis

- **Sample Preparation:** As  $\text{Bu}_3\text{SnCN}$  is a solid, the spectrum can be obtained using a KBr pellet or as a mull in Nujol. Alternatively, a solution can be prepared using a suitable solvent (e.g.,  $\text{CCl}_4$ ) in an IR-transparent cell.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum is collected first, followed by the sample spectrum. The data is typically plotted as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## IR Spectral Data Interpretation

The IR spectrum is dominated by absorptions from the butyl C-H bonds and the highly diagnostic  $\text{C}\equiv\text{N}$  stretch.

| Wavenumber ( $\text{cm}^{-1}$ ) | Vibration Type                             | Intensity               |
|---------------------------------|--|-------------------------|
| 2955 - 2870                     | C-H stretch (alkyl)                        | Strong                  |
| ~2150                           | $\text{C}\equiv\text{N}$ stretch (nitrile) | Medium to Strong, Sharp |
| 1465                            | C-H bend (scissoring, $\text{CH}_2$ )      | Medium                  |
| 1375                            | C-H bend (rocking, $\text{CH}_3$ )         | Medium                  |

**Causality Behind Assignments:** The absorptions between 2870 and 2955  $\text{cm}^{-1}$  are characteristic of C-H stretching vibrations in the  $\text{sp}^3$  hybridized butyl groups.<sup>[15][16]</sup> The most significant peak for structural confirmation is the sharp absorption around 2150  $\text{cm}^{-1}$ , which falls in the typical range for a nitrile ( $\text{C}\equiv\text{N}$ ) triple bond stretch.<sup>[17]</sup> This peak's presence is a strong indicator of a successful synthesis. The remaining peaks in the fingerprint region (below 1500  $\text{cm}^{-1}$ ) correspond to various C-H bending and C-C stretching vibrations.<sup>[15]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation patterns of  $\text{Bu}_3\text{SnCN}$ , providing further structural verification.

## Experimental Protocol: MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used. This is often coupled with a liquid chromatography (LC) system for sample introduction.[\[18\]](#)[\[19\]](#)
- **Data Acquisition:** Acquire a full scan mass spectrum in positive ion mode. The high resolution of modern instruments (e.g., TOF or Orbitrap) allows for accurate mass determination to confirm the elemental composition.

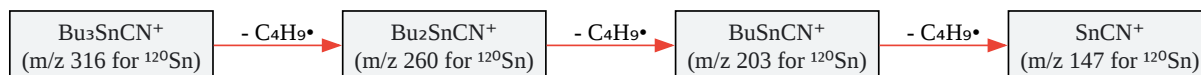
## MS Spectral Data Interpretation

The mass spectrum will show the molecular ion (or a related adduct) and a characteristic fragmentation pattern involving the sequential loss of butyl groups. Tin has several isotopes, which will result in a distinctive isotopic pattern for all tin-containing fragments, providing a definitive signature.

| m/z Value (for $^{120}\text{Sn}$ ) | Ion Assignment  | Key Features                  |
|------------------------------------|---|-------------------------------|
| 317.12                             | $[\text{M}+\text{H}]^+$ or $[\text{M}]^+$                     | Molecular ion peak.           |
| 260.05                             | $[\text{M} - \text{C}_4\text{H}_9]^+$                         | Loss of one butyl radical.    |
| 203.98                             | $[\text{M} - 2(\text{C}_4\text{H}_9)]^+$                      | Loss of two butyl radicals.   |
| 146.91                             | $[\text{M} - 3(\text{C}_4\text{H}_9)]^+$ or $[\text{SnCN}]^+$ | Loss of three butyl radicals. |

**Causality Behind Assignments:** In the mass spectrometer, the molecule fragments at its weakest bonds. The Sn-C bond is readily cleaved, leading to the characteristic sequential loss of the 57 Da butyl radicals ( $\text{C}_4\text{H}_9$ ). The base peak is often the  $[\text{M} - \text{C}_4\text{H}_9]^+$  fragment (m/z 260), as this is a very stable cation. The presence of the full isotopic cluster for each fragment,

matching the natural abundance of tin's isotopes, is the most reliable evidence for the compound's identity.



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## Sources

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